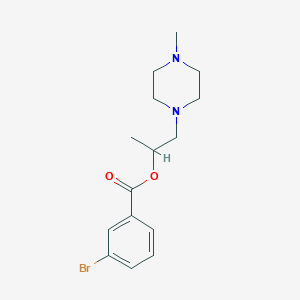
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
作用機序
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a crucial role in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 activity leads to the disruption of these processes, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. It induces apoptosis and inhibits cell proliferation in cancer cell lines. The compound has also been found to enhance the efficacy of chemotherapy drugs and radiation therapy. However, the compound has not been extensively studied for its biochemical and physiological effects on normal cells and tissues.
実験室実験の利点と制限
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has several advantages for lab experiments. It is a potent inhibitor of CK2 and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The compound is relatively easy to synthesize and purify, and its structure is well-characterized. However, the compound has some limitations for lab experiments. It has not been extensively studied for its biochemical and physiological effects on normal cells and tissues. The compound may also have off-target effects on other kinases, which could limit its specificity as a therapeutic agent.
将来の方向性
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has several potential future directions for scientific research. Further studies are needed to investigate the compound's biochemical and physiological effects on normal cells and tissues. The compound could also be tested in clinical trials as a potential therapeutic agent for various diseases, including cancer. The development of more specific and potent inhibitors of CK2 could also be explored. Finally, the compound could be used as a tool to study the role of CK2 in various cellular processes.
合成法
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate involves the reaction of 3-bromobenzoic acid with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained in high yield and purity after purification by column chromatography or recrystallization.
科学的研究の応用
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, which is overexpressed in various types of cancer, including breast cancer, prostate cancer, and leukemia. The compound has been found to induce apoptosis and inhibit cell proliferation in cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in preclinical studies.
特性
分子式 |
C15H21BrN2O2 |
|---|---|
分子量 |
341.24 g/mol |
IUPAC名 |
1-(4-methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(11-18-8-6-17(2)7-9-18)20-15(19)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3 |
InChIキー |
JJUVOGRZKOLPGK-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)Br |
正規SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)

![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)

![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
